(+-)-Methionine

Description

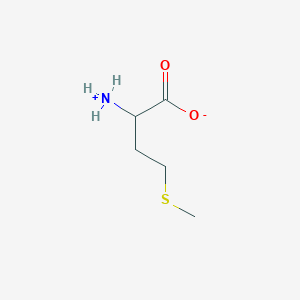

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020821 | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polymethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |

| Record name | (±)-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemethionine [USAN:USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC522406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-METHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

281 °C | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of (+-)-methionine?

An In-depth Technical Guide to the Physicochemical Properties of (+-)-Methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as DL-methionine. This racemic mixture, composed of equal parts D-methionine and L-methionine, is a crucial alpha-amino acid. As one of the two sulfur-containing proteinogenic amino acids, its properties are of significant interest in various scientific and industrial fields, including drug development, animal nutrition, and food science.[1][2] Methionine is an essential amino acid in humans, meaning it must be obtained through diet.[1]

Chemical Structure and General Properties

This compound is a nonpolar amino acid with the chemical formula C5H11NO2S.[1] Its structure features a central alpha-carbon bonded to a carboxyl group, an amino group, a hydrogen atom, and a γ-methylthioethyl side chain. This side chain's flexibility and the sulfur atom's potential for oxidation are key to its biological functions.[2]

The chemical structures of the two enantiomers, L-methionine and D-methionine, are presented below. This compound is a 1:1 mixture of these two forms.

Caption: 2D Structures of L- and D-Methionine Enantiomers.

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| IUPAC Name | (2RS)-2-Amino-4-(methylthio)butanoic acid | |

| Synonyms | DL-Met-OH, (RS)-Methionine | |

| Molecular Formula | C5H11NO2S | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | White crystalline powder or flakes with a faint, characteristic odor. | |

| Density | 1.340 g/cm³ | |

| Melting Point | DL-Methionine: 270-273 °C, 281 °C (decomposes) L-Methionine: 280-281 °C (decomposes) D-Methionine: 273 °C (decomposes) | |

| Boiling Point | 306.9 °C at 760 mmHg | |

| LogP (Octanol/Water) | -1.87 | |

| pH (in aqueous solution) | 5.4 - 6.1 (for a 1% or 20 mg/mL solution) |

Solubility Profile

This compound is sparingly soluble in water and very slightly soluble in ethanol. Its solubility is influenced by the presence of both polar (carboxyl and amino groups) and nonpolar (methylsulfanyl side chain) moieties. Solubility in aqueous solutions is significantly affected by pH due to the ionization of the acidic and basic functional groups. It readily dissolves in dilute acids and alkalis.

| Solvent | Solubility | Temperature | References |

| Water | 2.9 g/100 mL | 20 °C | |

| Water | 48 g/L | 20 °C | |

| Ethanol | Very slightly soluble | Room Temperature | |

| Ether | Insoluble | Room Temperature | |

| Dilute Acids | Soluble | Room Temperature | |

| Dilute Alkali Hydroxides | Soluble | Room Temperature |

Acid-Base Properties

As an amino acid, this compound is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values determine the charge of the molecule at a given pH. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

| Property | Value | References |

| pKa1 (-COOH) | 2.28 | |

| pKa2 (-NH3+) | 9.21 | |

| pI | 5.74 |

Optical Activity

Optical activity is a key property for distinguishing between the enantiomers of methionine. The racemic mixture, this compound, is optically inactive as the opposing rotations of the D- and L-enantiomers cancel each other out.

| Enantiomer | Specific Optical Rotation [α]D | Conditions | References |

| This compound | -0.05° to +0.05° | c=2.5 in 1 M HCl | |

| L-Methionine | +21.0° to +25.0° | c=0.5 in 6 M HCl | |

| D-Methionine | -21.19° | c=0.8 in 0.2 N HCl |

Experimental Protocols

Determination of Related Substances by Thin-Layer Chromatography (TLC)

This method is used to assess the purity of a DL-methionine sample by separating it from any related amino acid impurities.

-

Stationary Phase: Silica gel G.

-

Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water (volume ratio 6:2:2).

-

Sample Preparation:

-

Test Solution (a): 20 mg/mL of DL-Methionine in water.

-

Reference Solution (b): A standard solution of DL-methionine.

-

-

Procedure:

-

Apply 5 µL of each solution to the TLC plate.

-

Develop the chromatogram over a path of 10 cm.

-

Dry the plate in air.

-

Spray with a ninhydrin solution.

-

Heat the plate at 100-105 °C for 15 minutes.

-

-

Analysis: Any secondary spots in the chromatogram of the test solution are compared in intensity to the principal spot of the reference solution to quantify impurities.

The workflow for this experimental protocol can be visualized as follows:

Caption: Workflow for Purity Analysis by Thin-Layer Chromatography.

Assay by Potentiometric Titration

This is a quantitative method to determine the percentage purity of this compound.

-

Procedure:

-

Accurately weigh approximately 0.14 g of the sample.

-

Dissolve the sample in 3 mL of anhydrous formic acid.

-

Add 30 mL of glacial acetic acid.

-

Titrate immediately with 0.1 M perchloric acid.

-

Determine the endpoint potentiometrically.

-

-

Calculation: The amount of titrant consumed is used to calculate the percentage of C5H11NO2S in the sample. Each mL of 0.1 M perchloric acid is equivalent to 14.92 mg of C5H11NO2S.

Measurement of Optical Rotation

This procedure is used to confirm the identity of the racemic mixture or to determine the enantiomeric purity of L- or D-methionine.

-

Apparatus: Polarimeter.

-

Procedure:

-

Dissolve a specified concentration of the sample in a suitable solvent (e.g., 1 M HCl for DL-methionine).

-

Place the solution in a polarimeter tube of a known path length.

-

Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm).

-

-

Analysis: The observed rotation is compared to the expected range for the substance. For this compound, the rotation should be close to zero.

Metabolic Significance

In biological systems, L-methionine is the active enantiomer. It plays a critical role in protein synthesis and is a precursor for other important sulfur-containing compounds like cysteine, taurine, and S-adenosylmethionine (SAM). SAM is a universal methyl group donor, essential for the methylation of DNA, proteins, and other metabolites. Methionine can be regenerated from homocysteine through a pathway involving vitamin B12.

A simplified diagram of the methionine regeneration cycle is shown below:

Caption: Simplified Methionine Regeneration Cycle.

References

The Discovery and Isolation of Methionine: A Technical Retrospective

A comprehensive guide for researchers, scientists, and drug development professionals on the seminal discovery, isolation, and characterization of the essential amino-acid, methionine.

Introduction

Methionine, a sulfur-containing essential amino acid, plays a pivotal role in numerous metabolic processes, including protein synthesis, methylation reactions, and as a precursor to other vital sulfur-containing compounds. Its discovery and isolation in the early 20th century marked a significant milestone in our understanding of protein biochemistry and nutrition. This technical guide provides an in-depth historical account of the key experiments that led to the identification and characterization of methionine, offering detailed methodologies for the pivotal experiments, a quantitative summary of the initial isolation, and a look into the early understanding of its biological significance.

The Historical Journey of Discovery

The story of methionine's discovery unfolds through the meticulous work of several key scientists in the 1920s.

In 1922, American bacteriologist John Howard Mueller , while investigating the nutritional requirements of hemolytic streptococci, isolated a previously unidentified sulfur-containing amino acid from an acid hydrolysate of casein.[1] Mueller's initial work suggested the presence of a new essential nutrient, but he reported an incorrect empirical formula for the compound.

Three years later, in 1925, Japanese chemist Satoru Odake successfully isolated the same amino acid from yeast protein and, through more accurate analysis, corrected its molecular formula. It was Odake who proposed the name "methionine ," a portmanteau of "methyl" and the Greek word "theion" (sulfur), alluding to its chemical structure.

The definitive structural elucidation and synthesis of methionine were accomplished in 1928 by British chemists George Barger and Frederick Philip Coyne .[2] Their work confirmed methionine as γ-methylthiol-α-amino-n-butyric acid, solidifying its place as a fundamental building block of proteins.[2]

The Pioneering Isolation: Mueller's Experimental Protocol

Dr. J.H. Mueller's initial isolation of methionine from casein was a laborious process, reflecting the analytical techniques of the era. His work, published in the Journal of Biological Chemistry in 1923, laid the groundwork for future studies on this essential amino acid.

Experimental Workflow for Methionine Isolation from Casein (Mueller, 1923)

Detailed Methodology

-

Hydrolysis of Casein:

-

A large quantity of commercial casein (typically in kilogram batches) was hydrolyzed by boiling with a 20% solution of sulfuric acid for several hours. This process breaks the peptide bonds, releasing the individual amino acids.

-

-

Neutralization and Removal of Sulfate:

-

The hot acid hydrolysate was neutralized with a hot, saturated solution of barium hydroxide until the solution was faintly alkaline to litmus paper. This resulted in the precipitation of barium sulfate.

-

The voluminous precipitate of barium sulfate was removed by filtration while the solution was still hot.

-

-

Concentration of the Filtrate:

-

The filtrate, containing the mixture of amino acids, was concentrated under reduced pressure using a vacuum still. This removed a significant portion of the water.

-

-

Precipitation of Methionine with Mercuric Sulfate:

-

The concentrated amino acid solution was acidified with sulfuric acid to a concentration of 5%.

-

A solution of mercuric sulfate in 5% sulfuric acid was added in excess. This reagent selectively precipitates certain amino acids, including methionine.

-

The resulting precipitate was allowed to stand for several hours before being collected by filtration.

-

-

Decomposition of the Mercury Precipitate:

-

The collected precipitate was suspended in water and decomposed by passing a stream of hydrogen sulfide gas through the suspension. This converted the mercuric ions to insoluble mercuric sulfide.

-

-

Removal of Mercuric Sulfide and Final Crystallization:

-

The black precipitate of mercuric sulfide was removed by filtration.

-

The filtrate, now containing the crude methionine, was concentrated by evaporation.

-

The final purification was achieved by recrystallization from hot 70-80% aqueous ethanol. The methionine crystallized as small, glistening plates upon cooling.

-

Quantitative Data from Early Isolation Experiments

The initial isolation of methionine was characterized by low yields, a testament to the challenges of separating and purifying amino acids with the techniques available at the time.

| Parameter | Value | Reference |

| Starting Material | Casein | Mueller, 1923 |

| Batch Size | 45 - 68 kg | [3] |

| Final Yield of Methionine | 100 - 200 g | [3] |

| Approximate Yield Percentage | ~0.2 - 0.4% |

Elucidation of Methionine's Structure and its Synthesis

The definitive determination of methionine's chemical structure was a crucial step in understanding its biological function. This was achieved by G. Barger and F. P. Coyne in 1928 through a combination of degradation studies and chemical synthesis.

Experimental Approach to Structure Determination (Barger and Coyne, 1928)

Detailed Methodology

-

Degradation Studies: Barger and Coyne subjected natural methionine to various chemical degradation reactions. A key finding was the liberation of methyl iodide upon treatment with hydriodic acid, which strongly indicated the presence of a methylthiol (-SCH3) group.

-

Synthesis of a Candidate Molecule: Based on their degradation studies, they proposed the structure of γ-methylthiol-α-amino-n-butyric acid. They then synthesized this compound via a Strecker synthesis, starting from β-methylthiopropionaldehyde.

-

Comparison and Confirmation: The physical and chemical properties of the synthesized compound were found to be identical to those of the natural methionine isolated from casein, thus confirming its structure.

Early Insights into the Biological Significance of Methionine

The discovery of methionine as an essential amino acid spurred research into its metabolic roles. While the intricate details of signaling pathways as we know them today were not understood in the early 20th century, the foundational discoveries laid the groundwork for our current knowledge.

A pivotal breakthrough came with the discovery of S-adenosylmethionine (SAM) in 1952 by Giulio Cantoni. SAM is a key metabolite derived from methionine and ATP. This discovery was crucial as it identified methionine as the primary methyl group donor in a vast array of biochemical reactions, a process now known as the methionine cycle .

The Methionine Cycle: A Foundational Metabolic Pathway

This cycle highlights methionine's central role in:

-

Methylation Reactions: SAM donates its methyl group to a wide range of substrates, including DNA, RNA, proteins, and lipids. These methylation events are critical for regulating gene expression, protein function, and signaling.

-

Synthesis of Other Amino Acids: The methionine cycle is linked to the transsulfuration pathway, which leads to the synthesis of other sulfur-containing amino acids, notably cysteine.

-

Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

Conclusion

The discovery and isolation of methionine represent a classic example of scientific inquiry, building upon previous observations and employing the analytical tools of the time to unveil a fundamental component of life. From Mueller's initial isolation from casein to Barger and Coyne's structural elucidation and the later discovery of SAM's central metabolic role, the journey of methionine has profoundly impacted our understanding of biochemistry, nutrition, and cellular regulation. The experimental protocols and findings from these early studies remain a cornerstone of amino acid chemistry and continue to inform research in fields ranging from metabolic diseases to drug development.

References

What is the role of (+-)-methionine in protein synthesis and structure?

digraph "Metabolism_of_DL_Methionine" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes DL_Met [label="(+-)-Methionine\n(Racemic Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; L_Met [label="L-Methionine", fillcolor="#34A853", fontcolor="#FFFFFF"]; D_Met [label="D-Methionine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keto_Acid [label="2-oxo-4-methylthiobutyric\nacid", fillcolor="#F1F3F4", fontcolor="#202124"]; Ribosome [label="Ribosome", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="Polypeptide Chain", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DL_Met -> L_Met [label=" "]; DL_Met -> D_Met [label=" "];

D_Met -> Keto_Acid [label=" D-Amino Acid\nOxidase", color="#EA4335"]; Keto_Acid -> L_Met [label=" Transaminase", color="#34A853"];

L_Met -> Ribosome [label=" Charged\ntRNA-Met", color="#34A853"]; Ribosome -> Protein [label=" Translation\nInitiation", color="#4285F4"];

// Invisible nodes for alignment subgraph { rank = same; DL_Met; } }

Figure 1. Metabolic fate of racemic methionine for protein synthesis.

Initiation and Post-Translational Excision

In both eukaryotes and prokaryotes, the initial methionine residue is often removed from the nascent polypeptide chain. This process, known as N-terminal methionine excision (NME), is a co-translational modification carried out by methionine aminopeptidases (MAPs).[1][2] The specificity of MAPs is determined by the identity of the adjacent amino acid residue (the penultimate residue). Generally, if the side chain of this second residue is small and uncharged (e.g., Glycine, Alanine, Serine, Cysteine, Proline, Threonine, Valine), the initiator methionine is efficiently cleaved.[3][4] If the penultimate residue has a large, bulky side chain, the methionine is typically retained.[1] This processing is crucial as the N-terminal residue of a mature protein can be a key determinant of its stability and subsequent post-translational modifications, influencing its half-life via the N-end rule pathway.

The Role of Methionine in Protein Structure and Stability

Beyond its role in initiation, methionine contributes significantly to the structural integrity and function of mature proteins. Its unique, flexible, unbranched hydrophobic side chain allows it to participate in crucial intramolecular and intermolecular interactions.

Hydrophobic Core and Methionine-Aromatic Interactions

As a hydrophobic amino acid, methionine is frequently buried within the protein core, contributing to the overall stability through the hydrophobic effect. More specifically, the sulfur atom in methionine's side chain engages in favorable, non-covalent interactions with the aromatic rings of phenylalanine, tyrosine, and tryptophan. These methionine-aromatic or sulfur-π interactions are a significant stabilizing force, contributing more to protein stability than typical hydrophobic interactions alone.

Quantitative Energetics of Methionine Interactions

The stabilizing energy of these interactions has been quantified through experimental and computational methods. Oxidation of methionine residues, a common consequence of oxidative stress, can severely disrupt these interactions and destabilize the protein structure.

| Interaction / Modification | Stabilizing / Destabilizing Energy (kcal/mol) | Context | Reference(s) |

| Methionine-Aromatic Interaction | 1.0 - 4.0 | Contribution to protein structural stability. The energy is additive for multiple interactions. | |

| Methionine Oxidation | > 4.0 (destabilizing) | Loss of stability in Staphylococcal Nuclease upon oxidation of its methionine residues. | |

| Met-Oxide-Aromatic Interaction | 0.5 - 1.5 (strengthening) | Quantum mechanical calculations suggest oxidation can paradoxically strengthen the interaction in some contexts, altering protein dynamics. |

Methionine as a Redox Sensor: The Reversible Oxidation Cycle

The sulfur atom of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) or hydroxyl radicals. This converts methionine into a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). This modification introduces a polar group into what is often a hydrophobic environment, which can lead to significant changes in protein conformation, stability, and function, resulting in either inactivation or, in some cases, a gain of function.

Crucially, this oxidative modification is reversible. A ubiquitous class of enzymes, the methionine sulfoxide reductases (Msrs), catalyzes the reduction of methionine sulfoxide back to methionine, thereby repairing the oxidative damage. This repair system consists of two main enzyme families with strict stereospecificity:

-

MsrA: Specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-O).

-

MsrB: Specifically reduces the R-diastereomer of methionine sulfoxide (Met-R-O).

This enzymatic cycle allows surface-exposed methionine residues to act as catalytic antioxidants, scavenging ROS and protecting more critical residues and proteins from irreversible oxidative damage. Furthermore, the reversible oxidation of specific methionine residues is now recognized as a bona fide post-translational modification that regulates protein function in signaling pathways, analogous to phosphorylation.

Figure 2. The reversible oxidation and reduction cycle of protein methionine residues.

Methionine as a Central Metabolic Precursor

Beyond its direct role in proteins, L-methionine is the starting point for critical metabolic pathways, including the synthesis of the universal methyl donor S-adenosylmethionine (SAM) and the amino acid cysteine.

The Methionine Cycle and S-Adenosylmethionine (SAM)

In the methionine cycle, L-methionine is activated by ATP to form SAM. SAM is the primary donor of methyl groups for the methylation of a vast array of molecules, including DNA, RNA, histones, and other proteins, playing a fundamental role in epigenetic regulation and the modulation of protein function. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be re-methylated to regenerate methionine, completing the cycle.

Figure 3. The Methionine Cycle, leading to the universal methyl donor SAM.

The Transsulfuration Pathway

Alternatively, homocysteine can be directed into the transsulfuration pathway, where it is irreversibly converted to cysteine. This pathway provides the sole de novo source of cysteine in mammals and is essential for the synthesis of proteins and the master antioxidant, glutathione.

Experimental Protocols

Protocol: Quantifying Protein Stability Changes via Guanidine Hydrochloride Denaturation

This protocol outlines a method to determine the change in conformational stability (ΔG) of a protein upon methionine oxidation using chemical denaturation monitored by spectroscopy (e.g., circular dichroism or intrinsic tryptophan fluorescence).

1. Materials:

-

Purified protein of interest (e.g., >95% purity).

-

Oxidizing agent: Hydrogen peroxide (H₂O₂), 30% solution.

-

Denaturant: Ultrapure Guanidine Hydrochloride (GdnHCl).

-

Denaturation Buffer: e.g., 50 mM Phosphate buffer, pH 7.4.

-

Spectrometer (Circular Dichroism or Fluorometer).

-

Catalase (to quench H₂O₂).

2. Methodology:

-

Protein Oxidation:

-

Prepare a stock solution of the protein (e.g., 1 mg/mL) in the denaturation buffer.

-

Add H₂O₂ to a final concentration of 50 mM. Incubate at room temperature for 1-2 hours.

-

Quench the reaction by adding catalase to a final concentration of ~100 µg/mL.

-

Confirm oxidation using mass spectrometry (see Protocol 4.2).

-

-

Denaturation Curve Generation:

-

Prepare a series of dilutions of the native (unoxidized) and oxidized protein samples in denaturation buffer containing increasing concentrations of GdnHCl (e.g., 0 M to 6 M in 0.2 M increments).

-

Allow samples to equilibrate for at least 4 hours at a constant temperature (e.g., 25°C).

-

Measure the spectroscopic signal for each sample. For CD, monitor the signal at 222 nm. For fluorescence, excite at 295 nm and measure emission from 320-360 nm.

-

-

Data Analysis:

-

Plot the spectroscopic signal versus GdnHCl concentration.

-

Fit the data to a two-state unfolding model to determine the Cₘ (the denaturant concentration at the midpoint of the transition) and the m-value (the dependence of ΔG on denaturant concentration).

-

Calculate the free energy of unfolding (ΔGH₂O) using the equation: ΔGH₂O = m * Cₘ.

-

The change in stability upon oxidation is the difference between the ΔGH₂O of the native and oxidized protein (ΔΔG = ΔGnative - ΔGoxidized).

-

Figure 4. Experimental workflow for protein stability analysis.

Protocol: Mass Spectrometry-Based Quantification of Methionine Oxidation

This protocol describes a bottom-up proteomics approach to identify and quantify methionine oxidation sites, incorporating a method to prevent artifactual oxidation during sample preparation.

1. Materials:

-

Protein sample or cell lysate.

-

Lysis buffer with protease inhibitors.

-

Reducing agent: Dithiothreitol (DTT).

-

Alkylation agent: Iodoacetamide (IAA).

-

Stable isotope label (optional, for advanced quantification): H₂¹⁸O₂.

-

Protease: Sequencing-grade trypsin.

-

Mass Spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).

2. Methodology:

-

Sample Preparation:

-

Extract proteins from cells or tissue using an appropriate lysis buffer.

-

Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 56°C.

-

Alkylate free cysteines by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark.

-

(Optional Step for Accurate Quantitation): To distinguish in-vivo from artifactual oxidation, add H₂¹⁸O₂ to forcibly oxidize all remaining unoxidized methionines, labeling them with ¹⁸O. Peptides oxidized in vivo will retain the standard ¹⁶O.

-

Precipitate proteins (e.g., with acetone) to remove interfering substances.

-

Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest overnight with trypsin at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide mixture with formic acid.

-

Inject the peptide sample onto an LC system for separation.

-

Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode. The MS1 scan acquires precursor ion masses, and the MS2 scans acquire fragmentation data for the most abundant precursors.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Specify "Oxidation (M)" as a variable modification. This will search for peptides with a mass shift of +15.9949 Da on methionine residues.

-

If using the ¹⁸O labeling method, also include "Oxidation (M) + ¹⁸O" as a variable modification (+17.9992 Da).

-

Quantify the extent of oxidation at a specific site by comparing the peak areas or intensities of the oxidized peptide vs. the unoxidized (or ¹⁸O-labeled) peptide.

-

Protocol: In Vitro Methionine Sulfoxide Reductase (Msr) Activity Assay

This protocol measures the activity of MsrA or MsrB in a cell extract or with a purified enzyme using a fluorescently-labeled substrate and HPLC analysis.

1. Materials:

-

Cell lysate or purified Msr enzyme.

-

Substrate: Dabsyl-Methionine-S-Sulfoxide (for MsrA) or Dabsyl-Methionine-R-Sulfoxide (for MsrB). A racemic mixture can be used to measure total activity.

-

Reductant: Dithiothreitol (DTT).

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5.

-

Stop Solution: Acetonitrile.

-

HPLC system with a C18 column and a UV-Vis detector.

2. Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture in the reaction buffer containing the protein extract (e.g., 50-200 µg) and DTT (final concentration 20 mM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the dabsylated methionine sulfoxide substrate to a final concentration of 0.2-0.5 mM.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding 2-3 volumes of acetonitrile.

-

Centrifuge the sample to pellet precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Separate the product (dabsyl-methionine) from the substrate using a suitable gradient of acetonitrile and water.

-

Monitor the elution profile at the absorbance maximum for dabsyl chloride (~436 nm).

-

-

Data Analysis:

-

Quantify the peak area of the dabsyl-methionine product.

-

Calculate the amount of product formed using a standard curve generated with known concentrations of dabsyl-methionine.

-

Express enzyme activity in units such as nmol of product formed per minute per mg of protein.

-

Conclusion

The role of this compound extends far beyond its canonical function as the initiator of protein synthesis. Only the L-enantiomer is directly incorporated, with the D-form requiring enzymatic conversion. Within the protein, methionine is a key structural element, contributing to hydrophobic packing and forming uniquely stabilizing interactions with aromatic residues. Critically, the reversible oxidation of its sulfur side chain establishes methionine as a pivotal redox sensor and a key component of the cellular antioxidant defense system. This reversible post-translational modification provides a sophisticated mechanism for regulating protein function in response to oxidative stress. Furthermore, as the metabolic precursor to SAM and cysteine, methionine sits at the crossroads of cellular methylation, redox homeostasis, and biosynthesis. A thorough understanding of these multifaceted roles is indispensable for researchers in molecular biology and is of paramount importance for drug development professionals targeting pathways involving protein stability, redox signaling, and epigenetic regulation.

References

- 1. The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique methionine-aromatic interactions govern the calmodulin redox sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of (+-)-Methionine: An In-depth Technical Guide for Researchers

Abstract

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in a myriad of cellular processes, extending far beyond its fundamental function as a building block for proteins. Its racemic form, (+-)-methionine, undergoes a series of complex metabolic transformations that vary across different organisms. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in mammals, birds, fish, and microorganisms. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these intricate biochemical processes. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations into structured tables for comparative analysis, offers detailed experimental protocols for key assays, and employs Graphviz visualizations to elucidate complex metabolic and experimental workflows.

Introduction

Methionine is a critical component of cellular metabolism, serving as a precursor for the universal methyl donor S-adenosylmethionine (SAM), the antioxidant glutathione, and polyamines.[1] The metabolic pathways of methionine are tightly regulated and interconnected with other major metabolic networks, including one-carbon metabolism. While the L-isomeric form of methionine is directly utilized in protein synthesis, the D-isomer, often present in synthetic methionine supplements used in animal feed and research, must first be converted to its L-form to become biologically active.[2] Understanding the nuances of this compound metabolism across different species is crucial for advancements in nutrition, disease research, and the development of therapeutic interventions.

Core Metabolic Pathways of Methionine

The metabolism of methionine can be broadly categorized into several key pathways: the Methionine Cycle, the Transsulfuration Pathway, the Salvage Pathway, and Polyamine Biosynthesis.

The Methionine Cycle (Transmethylation)

The central pathway of methionine metabolism is the methionine cycle, which is primarily responsible for the generation of SAM. This cycle begins with the activation of L-methionine to SAM by the enzyme Methionine Adenosyltransferase (MAT) .[3] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[4] This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine and adenosine by S-Adenosylhomocysteine Hydrolase (SAHH) .[1] Homocysteine can then be remethylated back to methionine to complete the cycle. This remethylation is catalyzed by two different enzymes: Methionine Synthase (MS) , which utilizes methylcobalamin (a form of vitamin B12) and 5-methyltetrahydrofolate as cofactors, and Betaine-Homocysteine S-Methyltransferase (BHMT) , which uses betaine as the methyl donor.

The Transsulfuration Pathway

When methionine is in excess or when there is a demand for cysteine, homocysteine can be directed into the transsulfuration pathway. This pathway converts homocysteine to cysteine in two enzymatic steps. First, Cystathionine β-Synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine. Subsequently, Cystathionine γ-Lyase (CTH or CSE) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a crucial precursor for the synthesis of glutathione, a major intracellular antioxidant.

The Methionine Salvage Pathway

The methionine salvage pathway, also known as the 5'-methylthioadenosine (MTA) cycle, is essential for regenerating methionine from a byproduct of polyamine synthesis. This pathway recycles the methylthio group of MTA, which is formed from decarboxylated SAM, back into methionine. This intricate pathway involves a series of enzymatic reactions that are critical for maintaining the methionine pool, especially in tissues with high rates of polyamine synthesis.

Polyamine Biosynthesis

SAM is also a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, proliferation, and differentiation. Decarboxylated SAM, formed by the action of SAM decarboxylase, donates its aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine.

Metabolism of D-Methionine

The D-enantiomer of methionine is not directly incorporated into proteins. Its metabolic utilization requires conversion to L-methionine. This conversion is primarily a two-step process. First, D-Amino Acid Oxidase (DAAO) , a flavoenzyme, catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMB). In the second step, KMB is transaminated to L-methionine by various transaminases, which transfer an amino group from an amino acid donor.

Quantitative Data on Methionine Metabolism

For a comprehensive understanding, quantitative data on enzyme kinetics and metabolite concentrations are crucial. The following tables summarize available data from various organisms. It is important to note that experimental conditions can significantly influence these values.

Table 1: Kinetic Parameters of Key Enzymes in Methionine Metabolism

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (units) | Reference(s) |

| Methionine Adenosyltransferase (MAT) | Mycobacterium smegmatis | L-Methionine | 230 ± 40 | 1.8 ± 0.1 µmol/min/mg | |

| Mycobacterium smegmatis | ATP | 200 ± 40 | 1.8 ± 0.1 µmol/min/mg | ||

| Methanococcus jannaschii | L-Methionine | 130 ± 20 | 1.2 µmol/min/mg | ||

| Methanococcus jannaschii | ATP | 80 ± 10 | 1.2 µmol/min/mg | ||

| S-Adenosylhomocysteine Hydrolase (SAHH) | Human (recombinant) | SAH | 21.8 | 22.9 µM/min | |

| Methionine Synthase (MS) | Dehalococcoides mccartyi (core-MetE) | Methylcob(III)alamin | ~240 | kcat ≈ 60 s-1 | |

| Dehalococcoides mccartyi (core-MetE) | L-Homocysteine | ~50 | kcat ≈ 60 s-1 | ||

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Aphanothece halophytica | Glycinebetaine | 4300 | 595 nmol/h/mg | |

| Aphanothece halophytica | L-Homocysteine | 1300 | 595 nmol/h/mg | ||

| Cystathionine β-Synthase (CBS) | Saccharomyces cerevisiae | L-Serine | 1200 | - | |

| Saccharomyces cerevisiae | L-Homocysteine | 2000 (substrate inhibition) | - | ||

| Cystathionine γ-Lyase (CTH) | Human (recombinant) | L-Cystathionine | 500 | 2.5 units/mg | |

| D-Amino Acid Oxidase (DAAO) | Chicken (small intestine) | D-Methionine | - | - |

Note: Units for Vmax vary between studies and are presented as reported.

Table 2: Concentrations of Methionine and Related Metabolites in Various Organisms and Tissues

| Metabolite | Organism/Tissue | Concentration | Reference(s) |

| L-Methionine | Rat Liver | ~50-100 nmol/g | |

| Rat Brain | ~30-50 nmol/g | ||

| Rat Kidney | ~40-80 nmol/g | ||

| Atlantic Salmon Liver (Met-deficient diet) | ~0.2 µmol/100g | ||

| Atlantic Salmon Muscle (Met-deficient diet) | ~0.1 µmol/100g | ||

| S-Adenosylmethionine (SAM) | Rat Liver | ~60-80 nmol/g | |

| Atlantic Salmon Liver (Met-deficient diet) | ~2.5 nmol/100g | ||

| Saccharomyces cerevisiae (Kyokai No. 6, Met-supplemented) | 31.8 mg/g CDW | ||

| Saccharomyces cerevisiae (S288C, Met-supplemented) | 12.5 mg/g CDW | ||

| S-Adenosylhomocysteine (SAH) | Rat Liver | ~10-15 nmol/g | |

| Atlantic Salmon Liver (Met-deficient diet) | ~0.5 nmol/100g | ||

| Homocysteine | Human Plasma | 5-15 µM |

Note: CDW = Cell Dry Weight. Concentrations can vary significantly based on diet, age, and physiological state.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for studying methionine metabolism. This section provides methodologies for key experiments.

Methionine Adenosyltransferase (MAT) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature.

Principle: The activity of MAT is determined by measuring the amount of pyrophosphate (PPi) produced in the reaction where methionine and ATP are converted to SAM. The PPi is then used in a series of coupled enzymatic reactions that result in the formation of a colored product, which can be measured spectrophotometrically.

Materials:

-

MAT Assay Buffer

-

MAT Substrate Mix (containing L-methionine and ATP)

-

Detection Enzyme Mix

-

Developer Mix

-

MAT Positive Control

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Sample Preparation: Homogenize soft tissues (~50 mg) or pelleted cells (~5 x 106) in 500 µL of ice-cold MAT Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

-

Reaction Setup:

-

Add 2-20 µL of the sample to wells of the microplate. For each sample, prepare a parallel well as a sample background control.

-

Adjust the volume in all wells to 50 µL with MAT Assay Buffer.

-

For a positive control, add 10-20 µL of diluted MAT Positive Control to a well and adjust the volume to 50 µL.

-

-

Reaction Mix Preparation: Prepare a Reaction Mix for the samples and a Sample Background Mix (without the MAT substrate) according to the kit instructions.

-

Measurement:

-

Add 50 µL of the Reaction Mix to the sample and positive control wells.

-

Add 50 µL of the Sample Background Mix to the sample background control wells.

-

Immediately start measuring the absorbance at 570 nm in kinetic mode at 37°C for 30-60 minutes.

-

-

Calculation: The MAT activity is calculated from the rate of change in absorbance, after subtracting the background, and by using a standard curve prepared with a pyrophosphate standard.

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric)

This protocol is based on the quantification of homocysteine produced from the hydrolysis of SAH.

Principle: The homocysteine produced by SAHH reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Phosphate buffer (pH 7.2)

-

S-adenosylhomocysteine (SAH) solution

-

Ellman's reagent (DTNB) solution

-

Adenosine deaminase (to prevent the reverse reaction)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reaction Setup: In a microplate well, combine the phosphate buffer, adenosine deaminase, and the sample containing SAHH.

-

Initiate Reaction: Add the SAH solution to start the reaction.

-

Color Development: Add the DTNB solution.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

-

Calculation: The SAHH activity is calculated from the initial rate of TNB formation, using the molar extinction coefficient of TNB (13,600 M-1cm-1).

Metabolic Flux Analysis of Methionine Metabolism using 13C-Methionine and LC-MS/MS

This protocol provides a general workflow for tracing the metabolism of methionine using a stable isotope-labeled precursor.

Principle: Cells are cultured in a medium containing [U-13C]-methionine. The incorporation of the 13C label into downstream metabolites of the methionine pathways is then quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The labeling kinetics are used to calculate the metabolic fluxes through the different pathways.

Materials:

-

Cell culture medium depleted of methionine

-

[U-13C]-L-methionine

-

Cell culture supplies (flasks, incubators, etc.)

-

LC-MS/MS system

-

Solvents for extraction and chromatography

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with the methionine-free medium supplemented with a known concentration of [U-13C]-L-methionine.

-

Incubate the cells for various time points to monitor the labeling kinetics.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench the metabolism by washing the cells with ice-cold saline.

-

Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a suitable LC-MS/MS method to separate and quantify the different isotopologues of methionine and its metabolites (e.g., SAM, SAH, homocysteine, cystathionine, cysteine).

-

-

Data Analysis and Flux Calculation:

-

Correct the raw data for natural isotope abundance.

-

Use the time-course data of isotope labeling to fit a metabolic model and calculate the fluxes through the different reactions of the methionine metabolic network.

-

Visualizations of Pathways and Workflows

Visual representations are invaluable for understanding complex biological systems. The following diagrams were generated using Graphviz (DOT language).

Methionine Metabolic Pathways

Experimental Workflow for Metabolic Flux Analysis

Conclusion

The metabolism of this compound is a complex and highly regulated network of biochemical reactions that is fundamental to cellular function across a wide range of organisms. This technical guide has provided a detailed overview of the core metabolic pathways, a compilation of quantitative data on enzyme kinetics and metabolite concentrations, and practical experimental protocols. The provided visualizations offer a clear framework for understanding these intricate processes. A thorough comprehension of methionine metabolism is not only essential for basic research in physiology and biochemistry but also holds significant promise for the development of novel therapeutic strategies for a variety of diseases, including cancer and metabolic disorders, and for optimizing nutritional strategies in animal production. Further research is warranted to expand the quantitative dataset, particularly for non-mammalian species, and to further elucidate the regulatory mechanisms that govern these critical metabolic pathways.

References

What is the significance of (+-)-methionine as a sulfur-containing amino acid?

An In-depth Technical Guide to the Significance of (+-)-Methionine as a Sulfur-Containing Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, a unique sulfur-containing essential amino acid, holds a central position in cellular metabolism, extending far beyond its fundamental role as a protein building block. Its racemic form, this compound, encompasses both the biologically predominant L-methionine and the less utilized D-methionine. This guide provides a comprehensive technical overview of methionine's significance, focusing on the intricate metabolic pathways it governs, its quantitative aspects in cellular physiology, and its profound implications in health and disease. Detailed experimental protocols for the analysis of methionine and its key metabolic enzymes are provided, alongside visual representations of its core signaling pathways to facilitate a deeper understanding for research and drug development applications.

Introduction to Methionine

Methionine (Met) is one of two sulfur-containing proteinogenic amino acids, distinguished by its S-methyl thioether side chain.[1][2] As an essential amino acid, it cannot be synthesized de novo by humans and must be obtained from dietary sources.[1] The biologically active enantiomer is L-methionine. While D-methionine can be converted to L-methionine in some species, this process is inefficient in humans, with a significant portion of ingested D-methionine being excreted in the urine.[3][4] Racemic (+-)- or DL-methionine is often used in nutritional supplements and research, making an understanding of both isomers relevant.

The significance of methionine stems from several key biological roles:

-

Initiation of Protein Synthesis: The codon AUG, which codes for methionine, is the most common start codon for protein translation in eukaryotes. Consequently, L-methionine is the initiating amino acid for virtually all newly synthesized proteins.

-

Precursor to S-Adenosylmethionine (SAM): Methionine is the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions.

-

Source of Sulfur: Through the transsulfuration pathway, methionine provides the sulfur atom for the synthesis of other crucial sulfur-containing compounds, including cysteine, glutathione, and taurine.

-

Metabolic Hub: Methionine metabolism is intricately linked to one-carbon metabolism, folate and vitamin B12 cycles, and the synthesis of polyamines.

Core Metabolic Pathways

Methionine metabolism is primarily organized into three interconnected pathways that originate with L-methionine. These pathways collectively regulate cellular methylation potential, redox homeostasis, and polyamine synthesis.

The Methionine Cycle (One-Carbon Metabolism)

The methionine cycle is a fundamental pathway that regenerates methionine and produces SAM.

-

Activation: Methionine is activated by the enzyme Methionine Adenosyltransferase (MAT), which combines methionine with ATP to form S-adenosylmethionine (SAM).

-

Methylation: SAM donates its activated methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH).

-

Hydrolysis: SAH is hydrolyzed to homocysteine (Hcy) and adenosine by SAH hydrolase.

-

Remethylation: Homocysteine is remethylated back to methionine to complete the cycle. This crucial step is primarily catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (from the folate cycle) as the methyl donor. An alternative pathway in the liver utilizes betaine-homocysteine methyltransferase (BHMT).

References

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Utilization of D-methionine during total parenteral nutrition in postsurgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of equimolar doses of L-methionine, D-methionine and L-methionine-dl-sulfoxide on plasma and urinary amino acid levels in normal adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

How does the racemic nature of (+-)-methionine affect its biological activity?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and numerous metabolic processes. Commercially, methionine is often supplied as a racemic mixture, designated as (+-)-methionine or DL-methionine, which contains equal parts of D-methionine and L-methionine stereoisomers. While chemically similar, only the L-isomer is directly utilized by organisms for protein synthesis.[1] The biological activity of racemic methionine is therefore entirely dependent on the host's ability to efficiently convert the D-isomer into the biologically active L-form. This guide provides a comprehensive overview of the metabolic pathways, comparative bioavailability, and cellular signaling mechanisms affected by the racemic nature of methionine, supported by quantitative data and detailed experimental methodologies.

Metabolic Fate and Bio-conversion of Methionine Stereoisomers

The fundamental difference in the biological activity of this compound's components lies in their metabolic handling. While L-methionine is directly incorporated into the metabolic pool, D-methionine must undergo a stereospecific conversion.

L-Methionine: This isomer is readily absorbed and utilized by the body for critical functions, including:

-

Protein Synthesis: Serving as a building block for proteins.[2]

-

Precursor to S-adenosylmethionine (SAM): SAM is the primary methyl group donor in the body, essential for the methylation of DNA, proteins, and lipids.[3][4]

-

Synthesis of Cysteine: Through the transsulfuration pathway.[5]

D-Methionine Conversion: The utilization of D-methionine is an indirect process, primarily occurring in the liver and kidneys. It involves a two-step enzymatic cascade to convert it into its L-isomer.

-

Oxidative Deamination: The enzyme D-amino acid oxidase (DAAO), a flavoprotein, catalyzes the oxidation of D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMB), producing ammonia and hydrogen peroxide as byproducts.

-

Transamination: KMB is then converted to L-methionine by a transaminase enzyme, which transfers an amino group from another amino acid (like glutamate) to KMB.

The efficiency of this conversion is a key determinant of the overall biological value of racemic methionine.

Quantitative Analysis of Biological Activity

The biological efficacy of D-methionine is typically expressed as its Relative Bioavailability (RBV) or bioequivalence compared to L-methionine, which is considered the 100% bioavailable standard. While the conversion process is generally efficient, it is not always 100%, and can vary by species.

| Species | Parameter Measured | Relative Bioavailability of D-Met (vs. L-Met = 100%) | Reference(s) |

| Pigs (Nursery) | Nitrogen Retention | 89.6% | |

| Urinary Nitrogen Output | 87.6% | ||

| Pigs (Weanling) | Nitrogen Retention | 101% (95% CI: 57%–146%) | |

| Average Daily Gain (ADG) | 99.6% (95% CI: 65%–134%) | ||

| Broilers (Starter) | Carcass Percentage | Significantly higher for L-Met | |

| Feed to Gain Ratio (F:G) | Improved with L-Met vs DL-Met | ||

| Humans | Nitrogen Retention | L-Met improved retention, D-Met had no effect | |

| Rats | In vivo conversion (IV) | >90% |

Note: Confidence Intervals (CI) indicate the range of plausible values for the true bioavailability.

These data indicate that for production animals like pigs, D-methionine is highly bioavailable, approaching the efficacy of L-methionine. However, subtle differences in performance metrics like feed efficiency in broilers and less efficient utilization in humans have been noted. The conversion of D-methionine requires energy and enzymatic resources, which may represent a metabolic cost.

Experimental Protocols: Assessing Methionine Bioavailability

The slope-ratio assay, often employing nitrogen balance or growth performance, is a standard methodology for determining the relative bioavailability of amino acid isomers.

Slope-Ratio Assay Protocol (Nitrogen Balance Method)

-

Basal Diet Formulation: A basal diet is formulated to be deficient only in methionine but adequate in all other nutrients.

-

Animal Acclimation: Subjects (e.g., nursery pigs) are adapted to individual metabolism cages to allow for the separate and quantitative collection of urine and feces.

-

Dietary Treatments:

-

Group 1: Basal Diet (Negative Control).

-

Groups 2 & 3: Basal Diet + graded levels of supplemental L-methionine (Reference Standard).

-

Groups 4 & 5: Basal Diet + equimolar graded levels of supplemental D-methionine (Test Substance).

-

-

Experimental Period: Following an adaptation phase, feces and urine are collected over a set period (e.g., 5 days). Feed intake is precisely recorded.

-

Sample Analysis: Samples are analyzed for total nitrogen content to calculate nitrogen retention (N intake - N excretion).

-

Statistical Analysis: Linear regression is performed by plotting nitrogen retention (the response) against the supplemental intake of each methionine isomer. The relative bioavailability is calculated as the ratio of the slope of the D-methionine regression line to the slope of the L-methionine regression line, multiplied by 100.

Impact on Cellular Signaling Pathways

Methionine availability is a crucial signal for cellular growth and proliferation, primarily through the mechanistic target of rapamycin complex 1 (mTORC1) pathway. mTORC1 acts as a central regulator, integrating signals from nutrients (like amino acids), energy levels, and growth factors to control protein synthesis.

L-methionine, or its metabolite SAM, activates mTORC1. This activation can occur through several proposed mechanisms:

-

Extracellular Sensing: The taste receptor T1R1/T1R3 can act as a cell-surface sensor for amino acids, including methionine, initiating a signaling cascade that activates mTORC1.

-

Intracellular Sensing: Inside the cell, a protein named SAMTOR has been identified as a direct sensor of SAM levels. When SAM levels are high, SAMTOR releases its inhibition on the mTORC1 pathway, leading to its activation.

Activated mTORC1 promotes cell growth by phosphorylating key downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn enhances protein translation. Since D-methionine must first be converted to L-methionine to produce SAM, its ability to activate this critical pathway is dependent on the rate and efficiency of its conversion.

Conclusion

The racemic nature of this compound dictates that its biological activity is contingent upon the enzymatic conversion of the D-isomer to the active L-isomer. For many species, particularly in animal nutrition, this conversion is highly efficient, rendering DL-methionine nearly as effective as pure L-methionine. However, this bioconversion represents a metabolic step that is not required for L-methionine, which may have subtle implications for energy expenditure and metabolic efficiency under certain conditions. Understanding the kinetics of this conversion, the factors that influence its efficiency, and its impact on downstream signaling pathways like mTORC1 is essential for optimizing nutritional formulations and for the development of targeted therapeutic interventions.

References